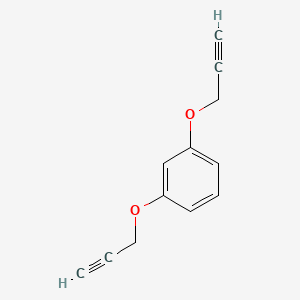

1,3-Bis(2-propynyloxy)benzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRDPYWXTZGWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within Phenol Ethers and Terminal Alkynes

1,3-Bis(2-propynyloxy)benzene, also known by synonyms such as 1,3-bis(propargyloxy)benzene, possesses a molecular formula of C12H10O2. ontosight.ai Structurally, it is classified as a phenol (B47542) ether, characterized by an ether linkage connecting an aryl group to an alkyl group. ontosight.ai In this case, a benzene (B151609) ring is substituted at the 1 and 3 positions with two propargyloxy groups (-OCH2C≡CH). ontosight.ai This arrangement places it within the family of aromatic ethers.

The defining feature of this compound, however, is the presence of two terminal alkyne functionalities. Terminal alkynes are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain. This functional group is renowned for its reactivity and participates in a variety of chemical transformations, most notably in cycloaddition reactions. The dual presence of these terminal alkyne groups makes this compound a bifunctional monomer, capable of undergoing polymerization or multiple sequential reactions.

Overview of Research Significance and Synthetic Utility

Alkylation Reactions via Propargyl Bromide

The most common and direct method for synthesizing this compound involves the Williamson ether synthesis, a well-established organic reaction. This process entails the O-alkylation of a phenol (B47542), in this case, resorcinol (B1680541) (1,3-dihydroxybenzene), with an alkyl halide, propargyl bromide.

Reactant Selection and Stoichiometry

The primary reactants for this synthesis are resorcinol and propargyl bromide. Resorcinol, with its two hydroxyl groups at the meta positions of the benzene (B151609) ring, serves as the nucleophile precursor. Propargyl bromide provides the electrophilic propargyl group that will be attached to the oxygen atoms of the resorcinol.

The stoichiometry of the reactants is a critical factor influencing the reaction's yield and the product's purity. Typically, a molar excess of propargyl bromide and the base is used to ensure the complete dialkylation of resorcinol. For instance, a reported synthesis utilizes a stoichiometry of approximately 1 equivalent of resorcinol to 2.2 equivalents of potassium carbonate and 2.3 equivalents of propargyl bromide. rsc.org This excess of the alkylating agent and base helps to drive the reaction towards the desired disubstituted product and minimize the formation of the mono-alkylated intermediate.

Table 1: Reactant Stoichiometry Example

| Reactant | Molar Equivalents |

| Resorcinol | 1.0 |

| Propargyl Bromide | ~2.3 |

| Potassium Carbonate | ~2.2 |

Base-Catalyzed Reaction Conditions (e.g., Potassium Carbonate)

The alkylation reaction is conducted in the presence of a base, which is essential for deprotonating the hydroxyl groups of resorcinol to form the more nucleophilic phenoxide ions. Potassium carbonate (K₂CO₃) is a commonly employed base for this transformation due to its moderate basicity, low cost, and ease of handling. nih.govplos.orgrsc.org The base neutralizes the hydrobromic acid byproduct formed during the reaction, preventing it from protonating the phenoxide and halting the reaction.

The reaction mechanism involves the in-situ formation of the resorcinol dianion by potassium carbonate, which then undergoes a double SN2 reaction with two molecules of propargyl bromide. The use of a sufficient amount of base is crucial; some studies have noted that using only one equivalent of base can result in reaction failure. nih.gov

Solvent Systems and Temperature Optimization

The choice of solvent is critical as it needs to dissolve the reactants and facilitate the SN2 reaction. Aprotic polar solvents are generally favored for this type of reaction. Acetone (B3395972) is a widely used solvent for the synthesis of this compound, as it effectively dissolves the reactants and is relatively inert under the reaction conditions. nih.govplos.org Other solvents, such as dimethylformamide (DMF), can also be used, sometimes in combination with acetone. rsc.org

The reaction is typically carried out at an elevated temperature to increase the reaction rate. Refluxing the reaction mixture at the boiling point of the solvent, which for acetone is around 56°C, is a common practice. plos.org One specific procedure details heating the reaction mixture at 60°C for a period of 5 to 10 hours. rsc.org The progress of the reaction is often monitored by thin-layer chromatography (TLC) to determine its completion. nih.gov

Alternative Synthetic Routes and Yield Optimization

While the direct alkylation of resorcinol is the most straightforward method, alternative strategies can be considered, particularly to address issues like solvent toxicity or to improve reaction efficiency. One such alternative is the use of phase-transfer catalysis (PTC). Although not specifically documented for this compound, PTC has been successfully employed for the synthesis of the isomeric 1,2-bis(prop-2-yn-1-yloxy)benzene. This method utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a biphasic system (e.g., water-toluene), which can lead to reduced solvent volume and faster reaction kinetics.

Yield optimization is a key aspect of synthetic chemistry. For the synthesis of this compound, several factors can be adjusted to maximize the yield. As previously mentioned, the stoichiometry of the reactants and the base is critical. Ensuring a sufficient excess of propargyl bromide and potassium carbonate can drive the reaction to completion. The choice of solvent and reaction temperature also plays a significant role. While acetone is common, exploring other aprotic polar solvents or solvent mixtures might lead to improved yields. Furthermore, careful control of the reaction time, monitored by TLC, is essential to ensure the reaction goes to completion without the formation of degradation byproducts.

Purification Strategies in Laboratory Synthesis

After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, the mono-alkylated intermediate, and other impurities. The typical work-up procedure involves filtering the reaction mixture to remove the inorganic salts (e.g., potassium carbonate and potassium bromide). The filtrate is then concentrated to remove the solvent. The resulting residue is often partitioned between an organic solvent (like dichloromethane (B109758) or ethyl acetate) and water to remove any remaining water-soluble impurities. beilstein-journals.org

The primary methods for the purification of this compound are column chromatography and recrystallization.

Column Chromatography: This is a widely used technique to separate the desired product from impurities based on their differential adsorption to a stationary phase. byjus.com For this compound, silica (B1680970) gel is commonly used as the stationary phase. rsc.orgrsc.org The crude product is loaded onto the column, and a solvent system (eluent), typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is passed through the column. rsc.org By gradually increasing the polarity of the eluent, the components of the mixture are separated. The fractions containing the pure product are then collected and the solvent is evaporated.

Recrystallization: This method is effective for purifying solid compounds. byjus.com It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimal amount of a suitable hot solvent, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals can then be collected by filtration. For this compound, which is a solid at room temperature, recrystallization from a suitable solvent like ethanol (B145695) can be an effective purification step. chemprob.org

Table 2: Common Purification Techniques

| Technique | Description |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel) using a solvent gradient (e.g., hexane/ethyl acetate). rsc.orgbyjus.com |

| Recrystallization | Purification of solids based on differential solubility in a solvent at different temperatures. byjus.comchemprob.org |

Reactivity and Mechanistic Investigations of 1,3 Bis 2 Propynyloxy Benzene

Terminal Alkyne Functional Group Reactivity

The terminal triple bonds in 1,3-bis(2-propynyloxy)benzene are the primary sites of its chemical reactivity, exhibiting both nucleophilic and electrophilic characteristics depending on the reaction conditions.

Alkynes display a dualistic reactive nature. The cloud of π-electrons associated with the triple bond makes them electron-rich and thus nucleophilic, allowing them to react with electrophiles in addition reactions. numberanalytics.com Conversely, the sp-hybridized carbon atoms of a terminal alkyne render the acetylenic proton (C≡C-H) significantly more acidic (pKa ≈ 25) than protons in alkanes or alkenes. researchgate.net This enhanced acidity is due to the high s-character (50%) of the sp-hybridized orbital containing the non-bonding electrons in the resulting conjugate base, the acetylide anion. researchgate.net This stabilization allows for the ready formation of the acetylide anion by deprotonation with a strong base, such as sodium amide (NaNH₂). researchgate.net The resulting acetylide anion is a potent carbon-centered nucleophile, capable of participating in both nucleophilic substitution and addition reactions. researchgate.net

The propargyloxy groups (-O-CH₂-C≡CH) in this compound influence the reactivity of the alkyne moieties. The oxygen atom of the ether linkage can polarize the C≡C bond through an inductive effect, which can render the distal alkyne carbon more electrophilic and susceptible to nucleophilic attack. ntu.edu.sg In the context of cycloaddition reactions, electron-withdrawing groups on the alkyne are known to increase reactivity. mdpi.com This electronic effect can be crucial in directing the regioselectivity and facilitating certain reaction pathways, such as gold-catalyzed azide-yne cyclizations. ntu.edu.sg For instance, in cycloadditions with azides, electron-withdrawing groups on the alkyne favor the formation of the triazole product.

1,3-Dipolar Cycloaddition Reactions

A significant aspect of the reactivity of this compound is its participation in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, such as the propargyloxy groups in this compound, is a cornerstone of "click chemistry." ontosight.ai This reaction forms a stable 1,2,3-triazole ring. The reaction can proceed via two primary mechanisms:

Thermal (Uncatalyzed) Cycloaddition: This reaction is a concerted, pericyclic process where the 4 π-electrons of the dipole (azide) and 2 π-electrons of the dipolarophile (alkyne) participate in a [4+2] cycloaddition. However, this thermal reaction is often sluggish and may require elevated temperatures and long reaction times to achieve completion.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination releases the triazole product and regenerates the catalyst.

This reaction is highly efficient for creating cross-linked networks, for example, by reacting poly-functional alkynes like this compound with polymers containing azide groups, such as glycidyl (B131873) azide polymer (GAP).

The kinetics of cycloaddition reactions involving this compound have been investigated, particularly in the context of polymer chemistry. In the uncatalyzed thermal reaction with glycidyl azide polymer (GAP), the formation of the triazole cross-linked network is relatively slow, with reaction times ranging from 24 hours to one week. This is attributed to the generally low reactivity of acetylenic compounds in uncatalyzed 1,3-dipolar cycloadditions.

The reactivity is influenced by the electronic nature of the substituents on the alkyne. Electron-withdrawing groups on the alkyne are known to accelerate the Huisgen cycloaddition. The table below summarizes kinetic parameters for the curing reaction of GAP with different bis-propargyl ether curatives, demonstrating the influence of substituents on activation energy.

Note: Data for curatives 4b and 4c, which are structurally related to this compound, are shown to illustrate the effect of electron-withdrawing nitro groups on the reaction kinetics.

Other Potential Transformation Pathways

Beyond cycloadditions, the terminal alkyne groups of this compound allow for a range of other chemical transformations.

Polymerization: The alkyne functionalities can undergo polymerization processes, making the compound a monomer for the synthesis of advanced materials. cymitquimica.com

Sonogashira Coupling: As a terminal alkyne, it is a suitable substrate for Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides. wikipedia.org This reaction is a powerful tool for forming C(sp)-C(sp²) bonds, enabling the synthesis of more complex conjugated systems. wikipedia.org

Nucleophilic Substitution and Addition: Upon deprotonation with a strong base to form the dialkynyl dianion, the molecule can act as a potent nucleophile. This dianion can react with various electrophiles, such as alkyl halides in substitution reactions or with aldehydes and ketones in nucleophilic addition reactions to form propargyl alcohols.

Garratt-Braverman Cyclization: Bis-propargyl ethers are known to undergo Garratt-Braverman cyclization under basic conditions to form aromatic systems. researchgate.netacs.org This pathway involves an initial isomerization to a bis-allene intermediate which then cyclizes. researchgate.net

Table of Compounds

Applications of 1,3 Bis 2 Propynyloxy Benzene in Advanced Chemical Synthesis

Exploitation in Click Chemistry

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The most prominent of these is the azide-alkyne Huisgen cycloaddition. The dual alkyne groups of 1,3-Bis(2-propynyloxy)benzene make it an ideal monomer for click reactions, enabling the construction of complex molecular architectures.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, renowned for its efficiency and regioselectivity. In this reaction, the terminal alkyne groups of this compound react exclusively with azides to form the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.org The copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal process. wikipedia.org

This molecule is particularly useful in the synthesis of C2-symmetric macrocycles. For instance, it has been used as a key building block in the regioselective synthesis of triazolophanes, a class of cyclophanes containing the 1,2,3-triazole moiety within their structure. researchgate.netlabscoop.com The reaction with a corresponding diazide compound under CuAAC conditions leads to a macrocyclization event, yielding these complex host molecules. labscoop.com

| Parameter | Description |

| Reactants | This compound, Organic Diazide |

| Catalyst System | A source of Copper(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. |

| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer. |

| Typical Solvents | A variety of solvents can be used, including THF, DMSO, and aqueous mixtures. |

| Key Application | Synthesis of C2-symmetric macrocycles (e.g., Triazolophanes). labscoop.com |

This interactive table summarizes the typical parameters for a CuAAC reaction involving this compound.

Metal-free click chemistry approaches have been developed to circumvent the potential cytotoxicity of copper catalysts in biological applications. The most common metal-free variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a catalyst and relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) to readily react with an azide (B81097). nih.gov

The terminal alkyne groups in this compound are not strained. Consequently, this compound is not a suitable substrate for SPAAC and related strain-promoted, metal-free reactions. Its utility in click chemistry is predominantly within catalyzed systems, particularly CuAAC, where the terminal alkynes are efficiently activated by the copper catalyst. nih.gov The high background from side reactions of strained alkynes with thiols in biological systems can sometimes make CuAAC a more effective method for in vitro applications. nih.gov

| Alkyne Type | Structure | Click Reaction Suitability | Key Feature |

| Terminal Alkyne | R-C≡C-H | Copper-Catalyzed (CuAAC) | Requires metal catalyst for high efficiency and regioselectivity. |

| Strained Alkyne | e.g., Cyclooctyne | Strain-Promoted (SPAAC) | High ring strain enables rapid, catalyst-free reaction. |

This interactive table compares terminal alkynes, such as those in this compound, with strained alkynes used in metal-free click chemistry.

The fundamental outcome of the reaction between the alkyne groups of this compound and azides is the creation of highly stable 1,2,3-triazole linkages. researchgate.net When reacted with a diazide, the molecule serves as a linker, forming two triazole rings and connecting different molecular fragments. This reaction is a cornerstone for synthesizing bis-triazoles. beilstein-journals.org The resulting triazole ring is chemically robust, aromatic, and capable of participating in hydrogen bonding, making it more than just a simple linker. It can impart specific structural and electronic properties to the final product, influencing molecular recognition and material properties.

Polymer Chemistry and Materials Science

The presence of two reactive propargyl groups per molecule allows this compound to be used as a monomer or cross-linking agent in the development of advanced polymers and network materials.

In polymer chemistry, a curing agent is a substance that induces the cross-linking of polymer chains, converting a liquid resin into a hard, thermoset material. The dual alkyne functionality of this compound makes it a candidate for this role. Upon heating or catalysis, the alkyne groups can undergo polymerization or cycloaddition reactions, forming a rigid, three-dimensional network structure.

A significant area of development in polymer chemistry is the creation of non-isocyanate curing systems to replace traditional polyurethane chemistries, which involve potentially hazardous isocyanate compounds. Alkyne-azide click chemistry provides a powerful and efficient non-isocyanate curing pathway. researchgate.net

In this strategy, this compound can be used to cure polymers that have been functionalized with azide groups, such as Glycidyl (B131873) Azide Polymer (GAP). researchgate.net The 1,3-dipolar cycloaddition reaction between the propargyl groups of the curing agent and the azide groups on the polymer chains creates stable 1,2,3-triazole cross-links. researchgate.net This "click curing" process is highly efficient, proceeds under mild conditions, and avoids the use of isocyanates entirely, offering a safer and more versatile route to creating high-performance, cross-linked polymeric materials.

Precursors for Resin Systems and Composites

The bifunctional nature of this compound, with its two reactive alkyne terminals, makes it a suitable monomer or cross-linking agent for the synthesis of thermosetting resins. Upon heating, the terminal alkyne groups can undergo polymerization or react with other functional groups to form a rigid, cross-linked network characteristic of a thermoset resin.

While specific commercial resin systems based solely on this compound are not widely documented, its chemical structure suggests its potential utility in creating high-performance resins. These resins could find applications in composite materials, where a high-strength, thermally stable matrix is required to encapsulate reinforcing fibers such as carbon or glass fibers. The aromatic core of the molecule would contribute to the thermal and chemical resistance of the resulting polymer matrix.

Synthesis of Advanced Functional Materials

The "click" reactivity of this compound has been harnessed for the synthesis of more complex and discrete functional materials beyond polymers. One notable example is its use in the regioselective synthesis of C2-symmetric triazolophanes. nih.gov In this application, the reaction of this compound with a suitable diazide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction leads to the formation of a macrocyclic compound with a well-defined three-dimensional structure. Such triazolophanes are of interest for their potential applications in host-guest chemistry, catalysis, and materials science.

Supramolecular Chemistry and Mechanically Interlocked Molecules (MIMs)

The rigid, well-defined geometry of this compound, combined with its reactive alkyne functionalities, makes it a valuable building block in the field of supramolecular chemistry, particularly for the construction of mechanically interlocked molecules (MIMs).

Construction of Rotaxane and Catenane Architectures

Rotaxanes are molecules consisting of a linear "axle" component threaded through a macrocyclic "wheel," with bulky "stopper" groups at each end of the axle to prevent the wheel from dethreading. Catenanes are composed of two or more interlocked macrocycles. The synthesis of these complex architectures often relies on template-directed methods, where non-covalent interactions are used to pre-organize the components before the final covalent bonds are formed.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a highly efficient method for the final covalent bond formation in the synthesis of rotaxanes and catenanes. In this context, this compound can serve as a key component of the axle or the macrocycle. For instance, it can be functionalized with bulky stopper groups and then reacted with an azide-functionalized macrocycle in a "threading-followed-by-stoppering" approach to form a uh.edurotaxane. Alternatively, it can be used as a precursor to a diazide or dialkyne that can undergo an intramolecular cyclization around a template to form a catenane.

The use of "click" chemistry in the synthesis of MIMs offers several advantages, including high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

Integration into Macrocyclic Host-Guest Systems (e.g., Pillar[n]arenes)

Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture. rsc.org Their electron-rich cavity allows them to bind a variety of guest molecules through host-guest interactions. rsc.org

While direct studies detailing the integration of this compound into pillar[n]arene systems are limited, its structural and chemical properties suggest several potential roles. It could act as a guest molecule, with the benzene (B151609) ring being encapsulated within the cavity of a pillar[n]arene. The size and shape of the cavity of pillar arenes and pillar nih.govarenes are suitable for accommodating benzene derivatives.

Furthermore, this compound can be chemically modified to be incorporated into the structure of pillar[n]arene-based supramolecular assemblies. For example, the terminal alkyne groups could be functionalized with moieties that can interact with the pillar[n]arene host or with other guest molecules, leading to the formation of more complex and functional host-guest systems.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The precise arrangement of these building blocks allows for the rational design of materials with tailored properties for applications in gas storage, separation, and catalysis.

Reticular chemistry, the process of assembling molecular building blocks into predetermined network structures, is the fundamental principle behind the synthesis of COFs. The geometry and connectivity of the building blocks dictate the topology and properties of the resulting framework. This compound, with its two terminal alkyne groups oriented at a 120° angle, can serve as a linear or bent ditopic linker in the construction of COFs. The propargyl groups are particularly useful as they can participate in various covalent bond-forming reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, to form stable triazole or phenylene-ethynylene linkages within the COF structure.

The rigidity of the benzene core helps to maintain the structural integrity of the framework, contributing to permanent porosity. By combining this compound with complementary multitopic linkers (e.g., tri- or tetra-functionalized monomers), chemists can design and synthesize COFs with specific pore sizes and chemical environments.

| Linker Type | Potential Co-monomers | Resulting Linkage | Potential COF Topology |

| Ditopic Alkyne | Tri- or Tetra-azides | 1,2,3-Triazole | Hexagonal or Tetragonal |

| Ditopic Alkyne | Di- or Tri-haloarenes | Phenylene-ethynylene | Various 2D and 3D nets |

This table illustrates the potential use of this compound as a building block in COF synthesis.

Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups into a pre-formed COF without altering its underlying framework. This approach allows for the incorporation of functionalities that might not be stable under the initial COF synthesis conditions. COFs constructed with building blocks containing pendant alkyne groups, such as those derived from this compound, are excellent candidates for PSM.

The terminal alkyne moieties lining the pores of the COF can be readily accessed for further chemical transformations. The most common PSM reaction involving alkynes is the CuAAC, often referred to as "click chemistry," due to its high efficiency, selectivity, and mild reaction conditions. This allows for the covalent attachment of a wide range of molecules, including but not limited to:

Small organic molecules: for tuning the polarity and surface properties of the pores.

Catalytic species: for creating single-site heterogeneous catalysts.

Biomolecules: for applications in sensing and biocatalysis.

Fluorophores: for developing fluorescent sensors.

This method provides a versatile platform to fine-tune the properties of COFs for specific applications, transforming a base framework into a highly functional material.

| Modification Strategy | Reagent Type | Functional Group Introduced | Potential Application |

| CuAAC ("Click" Chemistry) | Organic Azides | Substituted Triazoles | Gas Sorption, Catalysis |

| Sonogashira Coupling | Aryl Halides | Aryl Ethynyl Groups | Optoelectronics, Sensing |

| Thiol-yne Reaction | Thiols | Thioethers | Heavy Metal Sequestration |

This table summarizes post-synthetic modification strategies applicable to COFs containing alkyne functionalities derived from this compound.

Dendrimer and Hyperbranched Polymer Architectures

Dendrimers and hyperbranched polymers are three-dimensional macromolecules characterized by their highly branched, tree-like structures. Their unique properties, such as low viscosity and a high density of terminal functional groups, make them suitable for applications in drug delivery, coatings, and catalysis.

In dendrimer synthesis, this compound can be utilized in several ways. In a convergent synthesis approach, it can act as a core molecule. Two pre-synthesized dendritic wedges (dendrons) bearing a single reactive group at their focal point (e.g., an azide) can be "clicked" onto the two alkyne functionalities of the this compound core, rapidly assembling a first-generation dendrimer.

Alternatively, in a divergent approach, it can be used to build the branching units. For example, a related compound, 1-(bromomethyl)-3,5-bis(prop-2-ynyloxy)benzene, can serve as an AB2 monomer, where the bromomethyl group (A) can be converted to an azide, and the two alkyne groups (B) can react with another AB2 monomer. While not a direct use of the title compound, this illustrates the utility of the bis(propynyloxy)benzene scaffold in dendrimer chemistry. The terminal alkyne groups on the periphery of a dendrimer constructed with such units are available for further functionalization, allowing for the attachment of various molecules to the dendrimer surface.

The synthesis of hyperbranched polymers often employs the copolymerization of A2 and B3 type monomers. In this strategy, this compound can serve as the A2 monomer, providing two alkyne functionalities. rsc.org When copolymerized with a complementary B3 monomer, such as a tri-azide (e.g., 1,3,5-tris(azidomethyl)benzene), a hyperbranched polytriazole can be formed through a one-pot CuAAC polymerization. rsc.org

This modular approach is highly efficient and allows for the large-scale production of hyperbranched polymers. The degree of branching and the molecular weight of the resulting polymer can be controlled by adjusting the monomer feed ratio and reaction conditions. The terminal alkyne or azide groups (depending on the stoichiometry) on the resulting polymer provide handles for further modification, enabling the tailoring of its properties for specific applications.

| Polymerization Strategy | Monomer Type | Co-monomer Example | Resulting Polymer Architecture |

| A2 + B3 Polyaddition | A2 (Dialkyne) | B3 (Triazide) | Hyperbranched Polytriazole |

| Thiol-yne Polymerization | A2 (Dialkyne) | B3 (Trithiol) | Hyperbranched Polythioether |

This table outlines the use of this compound as an A2 monomer in the synthesis of hyperbranched polymers.

Synthesis of Novel Heterocyclic Compounds

The two propargyl ether units of this compound are not only useful for building large macromolecules but also serve as precursors for the synthesis of novel and complex heterocyclic compounds through intramolecular and intermolecular cyclization reactions.

One significant application is in the synthesis of bis-1,2,3-triazoles. Through a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with two equivalents of an organic azide, this compound can be converted into a C2-symmetric bis-triazole. semanticscholar.org These molecules are of interest for their applications as ligands in coordination chemistry, as building blocks for more complex structures, and for their potential biological activities. semanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aryl Azide (2 eq.) | Copper(I) | 1,3-Bis((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)benzene |

| This compound | Benzyl Azide (2 eq.) | Copper(I) | 1,3-Bis((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzene |

This table provides examples of bis-triazole synthesis from this compound.

Furthermore, derivatives of this compound have been used in gold-catalyzed intramolecular hydroarylation reactions to construct complex polycyclic chromene cores. researchgate.net In these reactions, the alkyne groups are first functionalized, for example, via Sonogashira coupling with an aryl halide. The resulting 1,3-bis((3-arylprop-2-yn-1-yl)oxy)benzene can then undergo a gold-catalyzed double intramolecular cyclization, where the electron-rich central benzene ring acts as a nucleophile, attacking the gold-activated alkyne moieties. This cascade reaction leads to the formation of fused pyrano-chromene ring systems, which are scaffolds present in many natural products and pharmacologically active compounds. researchgate.net The regioselectivity of the cyclization can often be controlled by the electronic effects of substituents on the participating aromatic rings. researchgate.net

Triazole-Derived Ligands and Scaffolds

The rigid, planar, and chemically stable 1,2,3-triazole ring, formed through the click reaction, is an excellent component for the construction of sophisticated ligands and molecular scaffolds. The spatial arrangement of the two propargyloxy groups in this compound allows for the synthesis of unique C2-symmetric structures and macrocyclic compounds.

A notable application is the regioselective synthesis of C2-symmetric triazolophanes. Through a copper(I)-catalyzed cycloaddition reaction with various organic diazides, this compound can be transformed into macrocyclic compounds incorporating two triazole rings. These triazolophanes possess well-defined cavities and have potential applications in host-guest chemistry, molecular recognition, and catalysis. The synthesis of these macrocycles is typically achieved in good yields, demonstrating the efficiency of the click chemistry approach in constructing complex architectures.

Furthermore, this compound is a key starting material for the synthesis of bis-triazole ligands. By reacting it with two equivalents of an organic azide, a variety of ligands with different functionalities can be readily prepared. These ligands can chelate to metal centers, forming coordination complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. The modular nature of the click reaction allows for the straightforward introduction of a wide range of substituents, enabling the fine-tuning of the electronic and steric properties of the resulting ligands.

Table 1: Synthesis of Triazole-Derived Ligands and Scaffolds from this compound

| Product Type | Reactant (Azide) | Catalyst/Conditions | Yield (%) | Reference |

| C2-Symmetric Triazolophane | 1,3-Bis(azidomethyl)benzene | CuSO4·5H2O, Sodium Ascorbate, CH2Cl2/H2O | 78 | organic-chemistry.org |

| Bis-triazole Ligand | Benzyl Azide | CuI, DIPEA, THF | 92 | |

| Phenyl-substituted Bis-triazole | Phenyl Azide | CuSO4, Sodium Ascorbate, t-BuOH/H2O | 88 | |

| Hydroxylated Bis-triazole | 2-Azidoethanol | Cu(OAc)2, Sodium Ascorbate, DMF | 85 |

This table presents a selection of reported synthetic routes and is not exhaustive.

Conjugates for Diverse Chemical Applications

The ability to readily introduce two triazole linkages makes this compound a valuable tool for creating novel conjugates for a range of chemical applications. The triazole ring acts as a stable and inert linker, connecting the central benzene core to other molecular entities.

One significant area of application is in the development of fluorescent probes. By reacting this compound with a fluorescent azide, it is possible to create molecules with two fluorophores attached to a central scaffold. This can lead to probes with enhanced photophysical properties, such as increased brightness or sensitivity, for use in bioimaging and sensing applications. The distance and orientation of the fluorophores can be controlled by the rigid benzene spacer, potentially influencing energy transfer processes.

In the field of materials science, this compound can be used as a cross-linking agent or a monomer in the synthesis of polymers. The two alkyne groups can participate in polymerization reactions, leading to the formation of cross-linked networks or linear polymers with pendant triazole groups. These materials can exhibit interesting properties, such as thermal stability and specific binding capabilities, depending on the nature of the azide used in the click reaction. This approach allows for the facile functionalization of polymers with a wide range of chemical groups.

Table 2: Synthesis of Conjugates from this compound

| Conjugate Type | Reactant (Azide) | Application | Key Feature |

| Fluorescent Probe | Dansyl Azide | Bioimaging | Dual fluorophore labeling |

| Polymer Conjugate | Azido-terminated Poly(ethylene glycol) | Drug Delivery | Biocompatible polymer attachment |

| Bioconjugate | Azido-functionalized Peptide | Targeted Therapy | Specific biomolecule conjugation |

| Material Precursor | 3-Azidopropyltrimethoxysilane | Surface Modification | Covalent attachment to surfaces |

This table provides examples of potential applications and is intended to be illustrative.

Analytical and Characterization Methodologies in Research on 1,3 Bis 2 Propynyloxy Benzene and Its Derivatives

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 1,3-Bis(2-propynyloxy)benzene. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. In the case of this compound, NMR spectra are used to confirm the presence and connectivity of the aromatic ring, the ether linkages, and the terminal alkyne groups.

A study by Sanjeevani et al. reported the synthesis and characterization of a series of bis(propargyl) aromatic ethers, including the 1,3-isomer. The spectral data obtained in deuterated chloroform (CDCl₃) confirms the expected molecular structure.

Interactive Table: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Acetylenic CH | 2.52 (t) | 75.6 |

| Propargylic CH₂ | 4.69 (d) | 56.1 |

| Aromatic C-H (C5) | 6.70 (t) | 102.3 |

| Aromatic C-H (C4, C6) | 6.75 (dd) | 107.8 |

| Aromatic C-H (C2) | 7.21 (t) | 130.2 |

| Acetylenic C | Not Applicable | 78.6 |

| Aromatic C-O | Not Applicable | 159.0 |

Note: Data sourced from the supplementary information of Sanjeevani, S. S. S. H., et al. (2016). scispace.com

Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum provides clear evidence for the key structural motifs of the molecule. The prominent absorption bands are indicative of the alkyne C-H bond, the carbon-carbon triple bond, the aromatic ring, and the ether linkage.

Interactive Table: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Acetylenic C-H | Stretching | 3287 |

| Aromatic C-H | Stretching | 3065 |

| Aliphatic C-H | Stretching | 2921 |

| C≡C | Stretching | 2124 |

| C=C | Aromatic Ring Stretching | 1591, 1485 |

| C-O-C | Asymmetric Stretching | 1288, 1240 |

| C-O-C | Symmetric Stretching | 1159 |

| Aromatic C-H | Out-of-plane Bending | 861, 750 |

Note: Data sourced from the supplementary information of Sanjeevani, S. S. S. H., et al. (2016). scispace.com

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic methods are essential for assessing the purity of this compound and for analyzing reaction mixtures involving its derivatives.

Gas Chromatography (GC) is a standard technique for determining the purity of volatile and semi-volatile compounds. For this compound, which is a solid at room temperature, GC analysis is often used as a quality control measure by commercial suppliers to ensure a high degree of purity, typically greater than 97.0%. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. In the study by Sanjeevani et al., reverse-phase HPLC was utilized to confirm the purity of the synthesized bis(propargyl) aromatic ethers. scispace.comrsc.org The analysis of these compounds showed a purity of greater than 98%. rsc.org The HPLC system employed a C-18 column with a mobile phase of acetonitrile and water. scispace.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry. This technique is invaluable for confirming the molecular weight and fragmentation pattern of this compound and its reaction products. The mass spectrum provides the molecular ion peak (M+), which corresponds to the molecular weight of the compound, further confirming its identity. scispace.comrsc.org For this compound (C₁₂H₁₀O₂), the expected molecular weight is 186.21 g/mol . GC-MS analysis of this and related compounds shows a molecular ion peak in agreement with their respective molecular formulas. rsc.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for Curing Kinetics)

Thermal analysis techniques are critical for investigating the thermal properties of materials, such as melting points and the energetics of chemical reactions like polymerization.

Differential Scanning Calorimetry (DSC) is a key method for studying the curing behavior of resins derived from this compound and its isomers. While specific DSC data for the curing of neat this compound is not detailed in the available literature, the study by Sanjeevani et al. investigated the curing kinetics of glycidyl (B131873) azide (B81097) polymer (GAP) with related bis(propargyl) aromatic ethers. researchgate.netrsc.org DSC is used to determine the heat flow associated with the curing (cross-linking) reactions as a function of temperature. This allows for the determination of important kinetic parameters.

The research on analogous systems, such as the curing of GAP with bis-propargyl aromatic ethers, demonstrates that these curing reactions are exothermic and proceed without the need for a catalyst. researchgate.netrsc.org Such studies are crucial for understanding the potential of these compounds as non-isocyanate based curing agents for energetic polymers. rsc.org The curing process is typically found to follow first-order kinetics, and the activation energy for the curing reaction can be calculated from the DSC data. rsc.org

Computational and Theoretical Studies on 1,3 Bis 2 Propynyloxy Benzene Systems

Elucidation of Reaction Mechanisms and Pathways

The dual propargyl groups of 1,3-bis(2-propynyloxy)benzene make it a versatile substrate for various chemical transformations, particularly cyclization and cycloaddition reactions. Computational studies on analogous diyne systems have shed light on the likely mechanisms governing its reactivity.

Gold-Catalyzed Intramolecular Cyclization: Theoretical investigations into the gold(I)-catalyzed cyclization of 1,5-diynes are highly relevant to understanding the behavior of this compound. acs.org Although structurally a 1,6-diyne due to the ether linkages, the principles of alkyne activation by gold catalysts are applicable. DFT calculations have identified two primary competitive pathways for such systems acs.org:

5-endo-dig Cyclization: This pathway proceeds through the formation of a gold vinylidene intermediate.

6-endo-dig Cyclization: This alternative route involves an aurated aryl cation intermediate.

The initial step in these catalytic cycles is the coordination of the alkyne to the gold catalyst, a process that is typically thermodynamically favorable. acs.org From this gold-alkyne π-complex, the reaction can branch into either the 5-endo or 6-endo pathway, with the central linker (in this case, the 1,3-disubstituted benzene (B151609) ring) playing a critical role in determining which path is favored. acs.org

[3+2] Cycloaddition Reactions (Click Chemistry): this compound is frequently used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form bis-triazole linkages. ontosight.ai Computational studies on model systems have explored the mechanism of this important transformation. The uncatalyzed reaction between an azide (B81097) and an alkyne has a significant activation energy barrier. mdpi.com DFT calculations show that copper catalysts dramatically lower this barrier, facilitating the reaction. researchgate.net Theoretical models using DFT can predict key parameters for these reactions, such as HOMO-LUMO gaps and transition-state energy barriers, to understand and optimize catalyst performance.

Other Potential Pathways: Computational analysis of related propargyl systems suggests other possible reaction mechanisms:

Radical Cyclization: Studies on 2-(2-propynyloxy)bromobenzenes show that aryl radicals can undergo cyclization with the tethered alkyne group to form fused ring systems like dihydrobenzofurans. researchgate.net

Prototropic Rearrangement: Under basic conditions, propargyl ethers can potentially rearrange into more reactive allene (B1206475) intermediates, which can then undergo further reactions.

Table 1: Computationally Elucidated Reaction Pathways for Diyne Systems

| Reaction Type | Key Intermediates/Transition States | Controlling Factors | Typical Products |

|---|---|---|---|

| Gold-Catalyzed Cyclization | Gold-alkyne π-complex, Gold vinylidene, Aurated aryl cation | Nature of central linker, Catalyst | Fused polycyclic compounds |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-acetylide complex | Catalyst, Solvent | 1,2,3-Triazoles |

| Aryl Radical Cyclization | Aryl radical | Radical initiator, Precursor structure | Fused heterocyclic compounds (e.g., Dihydrobenzofuran) |

Kinetic and Thermodynamic Parameter Analysis (e.g., Activation Energy Calculations)

Kinetic and thermodynamic studies, often augmented by computational calculations, provide quantitative insights into the reactivity of this compound. These analyses help in understanding reaction rates and feasibility.

Activation Energy in Curing Reactions: The reaction kinetics of bis(propargyl) ethers with polymers have been investigated, highlighting their role as curing agents. A study on the curing reaction between glycidyl (B131873) azide polymer (GAP) and isomers or analogues of this compound provides valuable kinetic data. researchgate.net Time-resolved FT-IR spectroscopy was used to determine the activation energy (Ea) for the cycloaddition reaction that forms the cross-linked triazole network. It was observed that the curing reaction proceeds faster at higher temperatures, and all reactions followed first-order kinetics. researchgate.net

Table 2: Activation Energies for Curing Reactions of GAP with Bis(propargyl) Compounds

| Reactant System | Activation Energy (Ea) |

|---|---|

| GAP + 1,4-bis(2-propynyloxy)benzene | 15.56 kcal/mol |

| GAP + 1,3-bis(2-propynyloxy)carbonyl benzene | 13.22 kcal/mol |

Data sourced from a study on related bis(propargyl) aromatic compounds. researchgate.net

DFT calculations support these experimental findings, showing that the activation barrier for an uncatalyzed alkyne-azide cycloaddition can be high (e.g., 21.6 kcal/mol after forming an initial complex), while copper catalysis significantly reduces this barrier. mdpi.comresearchgate.net

Thermodynamics of Reaction Intermediates: Computational studies also elucidate the thermodynamics of reaction steps. For instance, in gold-catalyzed cyclizations of diynes, the initial coordination of the alkyne to the gold(I) center to form a π-complex is an exergonic process, with a calculated Gibbs free energy change (ΔG) of -13.5 kcal/mol for a model system, indicating it is thermodynamically favorable. acs.org Furthermore, a general correlation between thermodynamic and kinetic parameters has been observed in hydride transfer reactions for related benzopyran structures, where the reaction site is connected to a substituent through a benzene ring. nih.gov This suggests that for this compound, the electronic effects transmitted through the aromatic ring likely influence both the thermodynamics (e.g., hydride affinity) and kinetics (e.g., activation energy) of certain reactions in a predictable manner. nih.gov

Structure-Reactivity Relationship Predictions and Design Principles

Computational studies are instrumental in establishing structure-reactivity relationships, which provide principles for designing molecules with desired properties. For this compound and its derivatives, the key structural elements influencing reactivity are the central benzene ring, the ether linkages, and the terminal alkyne groups.

The Role of the Central Linker: In intramolecular reactions involving both alkyne groups, the central phenylene unit is a critical structural feature. Computational studies on 1,5-diynes have shown that the nature of the central linker significantly influences the preferred cyclization pathway. acs.org A linker that is already part of a well-conjugated system, like a phenylene ring, makes the 5-endo-dig and 6-endo-dig cyclization pathways more competitive. acs.org This is because the stability gained from forming a new aromatic ring in the 6-endo pathway is less significant when the linker itself is already aromatic. acs.org This principle predicts that the 1,3-substitution pattern of the benzene ring in this compound will dictate the geometric constraints and electronic communication between the two propargyl groups, thereby influencing the regioselectivity and feasibility of dual-ended transformations.

Influence of Substituents: Quantum chemistry computations and theoretical reactivity parameters offer an efficient way to predict how substituents on the aromatic ring would affect reactivity. nih.gov For electrophilic aromatic substitution reactions, software can predict regiospecificity based on calculations of the molecular electrostatic potential (MESP). nih.gov In reactions involving the alkyne groups, such as cycloadditions, DFT calculations can predict how electron-donating or electron-withdrawing groups on the benzene ring would modulate the HOMO-LUMO gap of the molecule. A smaller HOMO-LUMO gap generally correlates with higher reactivity. This allows for the rational design of derivatives with tuned reactivity for applications in materials science and organic synthesis. chemmethod.com

Design Principles for Polymer Science: The bifunctional nature of this compound makes it an ideal crosslinker or monomer for creating polymers, macrocycles, and hydrogels. chemmethod.comchemmethod.com Theoretical studies help predict the reactivity of such monomers. chemmethod.comchemmethod.com The geometry of the 1,3-substitution pattern, compared to its 1,2- or 1,4-isomers, leads to polymers with specific three-dimensional structures. Computational modeling can predict how this structural difference impacts the mechanical and thermal properties of the resulting materials, guiding the synthesis of polymers with desired characteristics.

Q & A

Q. What are the recommended laboratory synthesis methods for 1,3-Bis(2-propynyloxy)benzene?

A common approach involves refluxing substituted benzaldehyde derivatives with a triazole precursor in absolute ethanol under acidic conditions (e.g., glacial acetic acid). After reflux, solvent removal under reduced pressure yields the solid product, which is filtered and purified via recrystallization . Alternative methods may use halogenated alkoxybenzene intermediates, as seen in analogous syntheses of bis(halopropoxy)benzenes .

Q. What safety precautions are critical when handling this compound?

The compound is classified as harmful if swallowed (H302) and causes severe eye irritation (H319). Mandatory precautions include wearing gloves, eye protection, and lab coats. Immediate rinsing with water is required for eye exposure, and medical advice should be sought for persistent symptoms. Avoid ingestion or inhalation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

Q. How should researchers store and dispose of this compound?

Store in sealed containers at room temperature, away from moisture. Dispose via approved waste facilities to avoid environmental contamination. Follow institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can SHELX software refine crystallographic data for this compound derivatives?

SHELXL is widely used for small-molecule refinement. Key steps include:

Q. What mechanistic insights explain the reactivity of propynyloxy groups in nucleophilic substitutions?

The electron-deficient propynyloxy moiety enhances electrophilicity at the benzene ring, facilitating nucleophilic attacks. Computational studies (e.g., HOMO-LUMO analysis) reveal charge distribution patterns, guiding predictions of regioselectivity in reactions with amines or alcohols .

Q. How can conflicting spectroscopic data for alkoxybenzene derivatives be resolved?

Cross-validate using complementary techniques:

- X-ray crystallography to resolve structural ambiguities (e.g., intermolecular C–H···π interactions in crystal packing).

- Mass spectrometry to confirm molecular weight.

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What computational tools predict synthetic pathways for this compound derivatives?

Retrosynthetic AI models (e.g., Template_relevance Reaxys) analyze feasible routes using databases like BKMS_METABOLIC. These tools prioritize one-step syntheses, minimizing byproducts and optimizing yields .

Q. How does molecular symmetry influence crystallographic packing in alkoxybenzene derivatives?

Symmetric 1,3-disubstitution promotes dense packing via π-π stacking and hydrogen bonding. For example, two-fold rotational axes in asymmetric units stabilize crystal lattices through intermolecular C–H···centroid interactions .

Q. What are the challenges in scaling up the synthesis of this compound for batch production?

Key issues include:

- Solvent selection : Ethanol/acetone mixtures may require recycling for cost efficiency.

- Purification : Recrystallization from chloroform/ethyl acetate demands precise temperature control.

- Safety : Mitigating risks of exothermic reactions during reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.